Desonide 21-Acetate-13C3 is a synthetic corticosteroid, specifically a nonfluorinated derivative of desonide. It is primarily used in dermatological applications for its anti-inflammatory and antipruritic properties. Desonide itself has been in clinical use since the 1970s and is recognized for its effectiveness in treating various inflammatory skin conditions.
Desonide 21-Acetate-13C3 is derived from desonide, which is synthesized from natural steroid precursors. The compound is notable for its specific isotopic labeling, which aids in research and clinical studies by allowing for tracking and quantification in biological systems.
Desonide 21-Acetate-13C3 falls under the category of corticosteroids, specifically classified as a topical corticosteroid. It is known for its low potency compared to other corticosteroids, making it suitable for treating sensitive skin areas or conditions where strong anti-inflammatory effects are not required.
The synthesis of Desonide 21-Acetate-13C3 involves several steps:
The synthesis requires careful control of reaction conditions (temperature, pH) and monitoring through techniques like high-performance liquid chromatography to ensure purity and yield.
Desonide 21-Acetate-13C3 has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its chemical formula is , with a molar mass of approximately 416.514 g/mol.
Desonide 21-Acetate-13C3 participates in various chemical reactions typical for corticosteroids:
Reactions are typically monitored using spectroscopic methods (NMR, IR) and chromatographic techniques to confirm the structure and purity of the products formed.
Desonide exerts its effects primarily through the glucocorticoid receptor pathway:
Clinical studies demonstrate that desonide significantly reduces symptoms associated with inflammatory skin conditions compared to placebo treatments .
Desonide 21-Acetate-13C3 is utilized primarily in dermatology for:
The compound's unique properties make it valuable not only as a therapeutic agent but also as a tool for scientific investigation into corticosteroid mechanisms and effects on human physiology.
Desonide emerged as a nonfluorinated steroid alternative to higher-potency glucocorticoids, minimizing side effects like skin atrophy. Key milestones include:
Clinical trials established desonide’s anti-inflammatory efficacy. In two pivotal studies (582 pediatric patients each), desonide gel achieved treatment success rates of 44% and 28% (vs. 14% and 6% for placebo) based on Investigator’s Global Severity Score improvement [1]. Regulatory patents (e.g., US4185100A) covered topical anti-inflammatory uses but expired by the 2000s, facilitating generic production [1].
Table 1: Historical Milestones in Desonide Development
Year | Event | Significance |
---|---|---|
1972 | Marketed as Tridesilon (Dome Laboratories) | First U.S. approval |
1980 | Patent US4185100A granted | Protected topical formulation methods |
2006 | Verdeso Foam® and Desonate® approved | Advanced vehicle delivery systems |
2014 | Phase 3 trial vs. amino acid moisturizers (NeoStrata) | Explored efficacy in atopic dermatitis |
Desonide’s core structure comprises a pregna-1,4-diene-3,20-dione backbone with critical modifications:
The 21-acetate derivative introduces an acetyl ester at C21, altering physicochemical properties:
Molecular Formula (Desonide): C₂₄H₃₂O₆ Molecular Formula (21-Acetate): C₂₆H₃₄O₇ Molecular Formula (21-Acetate-¹³C₃): ¹³C₃C₂₃H₃₄O₇
The acetate group increases molecular weight (416.5 → 461.5 g/mol for ¹³C₃ variant) and enhances metabolic stability by slowing deesterification [4] [7]. The ¹³C₃ label specifically targets the acetate moiety (Fig 1), enabling tracing of ester hydrolysis—a key metabolic pathway.
Table 2: Structural Comparison of Desonide Variants
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Desonide | C₂₄H₃₂O₆ | 416.51 | C16/C17 acetonide; C21 hydroxyl |
Desonide 21-Acetate | C₂₆H₃₄O₇ | 458.55 | C21 acetyl ester |
Desonide 21-Acetate-¹³C₃ | ¹³C₃C₂₃H₃₄O₇ | 461.52 | ¹³C-labeled acetyl group (positions 2, 3, 4) |
Stable isotopes (e.g., ¹³C, ²H) provide non-radioactive tracing capabilities critical for modern drug research. Desonide 21-Acetate-¹³C₃ exemplifies three key applications:
1. Drug Metabolism Studies
2. Bioanalytical Assay Standards
3. Formulation Release Profiling
Table 3: Applications of Stable Isotope Labeling in Pharmacology
Application | Mechanism | Advantage Over Non-labeled Analogs |
---|---|---|
Metabolic Flux Analysis | MS detection of ¹³C-metabolites | Distinguishes drug-derived vs. endogenous metabolites |
Absolute Bioavailability | Paired IV/oral ¹³C- and unlabeled drug dosing | Eliminates inter-study variability |
Protein Binding Studies | ¹³C NMR chemical shift changes | Non-destructive; real-time monitoring |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: